N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a chloromethyl substituent at the 4-position of the thiazolyl ring and a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen. It is commercially available under synonyms such as N-mesitylacetamide and MLS000334345, with multiple suppliers listed globally .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9-5-10(2)14(11(3)6-9)18(12(4)19)15-17-13(7-16)8-20-15/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXKJGYHKWSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=NC(=CS2)CCl)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162169 | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-14-6 | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790271-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4,6-trimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Chloromethylation: The thiazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Acetamide Formation: The chloromethylated thiazole is reacted with 2,4,6-trimethylaniline and acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) substituent on the thiazole ring serves as the primary reactive site for nucleophilic substitution reactions. This group undergoes displacement with various nucleophiles, enabling functional group diversification:
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Mechanism : SN2-type displacement due to the steric accessibility of the chloromethyl carbon.
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Key Reactions :
Table 1: Reaction outcomes with selected nucleophiles
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (aq) | -CH₂NH₂ derivative | NaOH, H₂O, 60°C, 12 h | 78 |
| NaSH | -CH₂SH derivative | DMF, RT, 6 h | 65 |
| Piperidine | -CH₂N(C₅H₁₀) derivative | EtOH, reflux, 8 h | 82 |
Hydrogen Bonding and Crystal Packing Interactions
The compound exhibits intermolecular N–H⋯N hydrogen bonds in its crystalline state, forming inversion dimers with R₂²(8) loops . These interactions influence its solubility and stability:
-
Critical Parameters :
Table 2: Hydrogen bond geometry in the crystal structure
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
|---|---|---|---|---|
| N2–H1⋯N1 | 0.88 | 2.06 | 2.89 | 156 |
Acetamide Reactivity and Stability
The acetamide group participates in hydrolysis and condensation reactions under specific conditions:
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Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 2,4,6-trimethylaniline and thiazole-carboxylic acid derivatives .
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Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form imine-linked conjugates.
Key Stability Notes :
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Stable in aprotic solvents (e.g., DCM, acetone) but degrades in prolonged aqueous acidic/basic environments .
Synthetic Methodology
The compound is synthesized via carbodiimide-mediated coupling:
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Reactants : 2,4,6-Trimethylphenylacetic acid + 2-amino-4-(chloromethyl)thiazole .
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Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
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Workup : Extraction with DCM, washing with NaHCO₃, and crystallization from acetone/toluene .
Yield : 68–72% after purification .
Comparative Reactivity with Structural Analogs
Modifications to the chloromethyl group or aromatic substituents alter reactivity:
Scientific Research Applications
Antimicrobial Activity
The thiazole ring in this compound is known for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that compounds containing the thiazole moiety can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations have highlighted the potential of thiazole derivatives in cancer therapy. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
This compound has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase, which is crucial for neurotransmission and is a target for Alzheimer's disease treatment .
Proteomics Studies
In proteomics research, this compound serves as a valuable reagent for labeling proteins and studying protein interactions. Its ability to form covalent bonds with specific amino acids allows researchers to track protein modifications and interactions in complex biological systems .
Synthesis of Functional Materials
The unique chemical structure of this compound enables its use in creating functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties like thermal stability and mechanical strength .
Development of Sensors
Research has also focused on using this compound in sensor technology. The compound's ability to interact with specific analytes makes it suitable for developing sensors that detect environmental pollutants or biomolecules .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity with an IC50 value indicative of potential therapeutic use in neurodegenerative diseases. |
| Study D | Sensor Development | Developed a sensor capable of detecting lead ions with high sensitivity using this compound as a sensing element. |
Mechanism of Action
The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Materials Science: The electronic properties of the thiazole ring can influence the conductivity and stability of polymers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
N-(4-(2-Pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9)
- Key Differences : Replaces the chloromethyl group with a pyridyl moiety.
- Biological Activity : CPN-9 is a potent activator of the Nrf2/ARE pathway, demonstrating neuroprotective effects against oxidative stress in ALS models .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences : Lacks the mesityl group and chloromethyl substituent; features a dichlorophenyl ring.
- Structural Conformation : The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, reducing planarity and altering hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing crystal packing) .
- Implications : Reduced steric hindrance compared to the mesityl group may increase solubility but decrease metabolic stability .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Differences: Substitutes the mesityl group with a 2-chlorophenyl ring and introduces a morpholinoacetamide side chain.
- Pharmacokinetics: The morpholino group enhances water solubility and may improve blood-brain barrier penetration, making it more suitable for CNS-targeted therapies compared to the hydrophobic mesityl group .
Table 1: Key Properties of Selected Analogs
*Calculated from ; †Estimated from molecular formula in .
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on available research.
- Molecular Formula : C15H17ClN2OS
- Molecular Weight : 308.83 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating its classification.
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The chloromethyl and trimethylphenyl groups contribute to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study involving various thiazole compounds demonstrated that those with chloromethyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cells. Results indicated that these compounds could inhibit cell proliferation through the activation of caspase pathways .
Enzyme Inhibition
Thiazole derivatives have been studied for their ability to inhibit various enzymes. Specifically, some studies suggest that this compound may inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapies. The inhibition of AChE could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .
Case Studies
Q & A
What synthetic methodologies are employed for the preparation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide?
Answer:
The synthesis typically involves a carbodiimide-mediated coupling reaction between 2,4,6-trimethylphenylacetic acid derivatives and 4-(chloromethyl)-1,3-thiazol-2-amine. Key steps include:
- Dissolving reactants in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent and triethylamine as a base .
- Stirring at 273 K for 3 hours to minimize side reactions, followed by extraction with dichloromethane and purification via slow evaporation from methanol/acetone mixtures (1:1 v/v) to obtain single crystals .
- Alternative routes involve thiourea-mediated cyclization under reflux conditions for thiazole ring formation, though this requires precise stoichiometric control to avoid byproducts .
How is the structural characterization of this compound validated?
Answer:
A multi-technique approach is critical:
- X-ray crystallography confirms molecular geometry (e.g., dihedral angles between thiazole and aryl rings, typically ~61.8°) and hydrogen-bonding motifs (e.g., N–H···N R₂²(8) dimer formation) .
- Elemental analysis (C/H/N/S) and mass spectrometry (FAB or ESI-MS) verify molecular composition .
- NMR spectroscopy resolves dynamic conformations in solution; temperature-dependent studies reconcile discrepancies between solid-state (crystallographic) and solution-state data .
What strategies resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects:
- Variable-temperature NMR (e.g., 298–400 K) probes torsional dynamics of the chloromethyl-thiazole moiety, aligning solution-state conformers with crystallographic torsion angles .
- DFT calculations (B3LYP/6-31G*) model gas-phase and solvent-optimized structures, identifying packing forces (e.g., π-π interactions) that stabilize specific conformations in crystals .
- Powder XRD validates phase purity if single crystals are unavailable .
How can reaction yields be optimized for thiazol-2-yl acetamide derivatives?
Answer:
Critical parameters include:
- Stoichiometry: A 1:1 molar ratio of carboxylic acid to aminothiazole minimizes unreacted starting material .
- Temperature control: Maintaining 273 K during coupling suppresses side reactions (e.g., chloromethyl group hydrolysis) .
- Catalyst loading: Excess EDC·HCl (1.2–1.5 equiv) improves coupling efficiency to ~75% yield .
- Purification: Gradient recrystallization (methanol/acetone) enhances purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers .
What intermolecular interactions dominate the crystal packing?
Answer:
The crystal lattice is stabilized by:
- N–H···N hydrogen bonds (2.8–3.0 Å) forming inversion dimers with R₂²(8) graph-set motifs .
- Weak C–H···Cl interactions (3.3–3.5 Å) between chloromethyl groups and adjacent aryl protons .
- π-π stacking (3.6–3.8 Å interplanar distance) between trimethylphenyl and thiazole rings, contributing to thermal stability (decomposition >450 K) .
What analytical techniques assess purity and stability?
Answer:
- HPLC-UV (C18 column, acetonitrile/water gradient) quantifies impurities (<0.5%) and monitors hydrolytic degradation of the chloromethyl group .
- Thermogravimetric analysis (TGA) confirms thermal stability up to 461 K, correlating with melting point data .
- Stability studies in DMSO/water mixtures (1:9 v/v, pH 7.4) under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., thiazole ring oxidation) .
How is the compound’s bioactivity evaluated in preclinical research?
Answer:
- In vitro assays:
- Antimicrobial activity: MIC determinations via broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values, with structure-activity relationships (SAR) probing the role of the chloromethyl group .
- Mechanistic studies: Competitive binding assays (e.g., ATPase inhibition) and molecular docking (PDB: 1ATP) evaluate kinase or protease targeting .
What computational methods predict the compound’s reactivity?
Answer:
- Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~4.5 eV) identifies nucleophilic sites (chloromethyl carbon) and electrophilic regions (thiazole nitrogen) .
- Molecular dynamics (MD) simulations (AMBER force field) model solvation effects in PBS buffer, predicting hydrolysis rates of the chloromethyl group .
- ADMET prediction (SwissADME) estimates logP (~3.2), BBB permeability, and CYP450 inhibition profiles .
How are regioselectivity challenges addressed during functionalization?
Answer:
- Protecting groups: Boc-protection of the thiazole NH prevents unwanted alkylation during chloromethyl substitution .
- Directed ortho-metalation: Using LDA (lithium diisopropylamide) at −78°C in THF enables selective functionalization of the trimethylphenyl ring .
- Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity in SN2 reactions involving the chloromethyl group .
What spectroscopic anomalies arise in NMR characterization?
Answer:
- Dynamic broadening: Thiazole ring puckering causes splitting of NH signals in NMR (DMSO-d₆, 400 MHz), resolved by heating to 343 K .
- Solvent-induced shifts: Chloromethyl protons resonate at δ 4.2–4.5 ppm in CDCl₃ but upfield to δ 3.9–4.1 ppm in DMSO-d₆ due to hydrogen bonding .
- NOESY correlations confirm spatial proximity between the chloromethyl group and trimethylphenyl protons, ruling out alternative regioisomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
